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Compound of Interest

Compound Name: WZ4141

Cat. No.: B10800893

Get Quote

Disclaimer: Initial searches for "WZ4141" did not yield specific information on a compound with

that designation. It is presumed that this may be a typographical error. This guide focuses on

the well-characterized, structurally and functionally related third-generation EGFR inhibitor,

WZ4002.

This technical guide provides a comprehensive overview of the in vitro biological activity of

WZ4002, a potent and mutant-selective epidermal growth factor receptor (EGFR) inhibitor.

Designed for researchers, scientists, and drug development professionals, this document

details the quantitative inhibitory data, experimental methodologies, and key signaling

pathways associated with WZ4002.

Core Efficacy and Mechanism of Action
WZ4002 is an irreversible inhibitor that selectively targets mutant forms of EGFR, particularly

those harboring the T790M "gatekeeper" resistance mutation, while sparing the wild-type (WT)

receptor.[1] This selectivity provides a wider therapeutic window. The primary mechanism of

action involves the formation of a covalent bond with the cysteine residue at position 797

(Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1][2] This irreversible

binding leads to sustained inhibition of EGFR autophosphorylation and downstream signaling
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pathways, ultimately inducing apoptosis in cancer cells dependent on these mutations for

survival.[3]

Quantitative In Vitro Data
The in vitro potency and selectivity of WZ4002 have been extensively characterized through

various biochemical and cell-based assays. The following tables summarize key quantitative

data.

Table 1: Biochemical Inhibition of EGFR Kinase Activity
Target Kinase Inhibition Constant (Ki) IC50

EGFR delE746_A750/T790M 1.8 nM[4] 2 nM[5][6]

EGFR L858R/T790M 4.0 nM[4] 8 nM[5][6]

EGFR T790M 5.0 nM[4] -

EGFR delE746_A750 3.9 nM[4] 2 nM[5]

EGFR L858R 8.5 nM[4] 2 nM[5]

Wild-Type EGFR 13.6 nM[4] >1600 nM[7]

ERBB2 (HER2) - 32 nM[6]

Table 2: Cellular Proliferation Inhibition (IC50)
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Cell Line EGFR Genotype IC50 (nM)

H1975 L858R/T790M 47 nM[8]

PC-9 GR delE746_A750/T790M ~2-6 nM[6]

Ba/F3 (EGFR L858R/T790M) L858R/T790M 8 nM[6]

Ba/F3 (EGFR

delE746_A750/T790M)
delE746_A750/T790M 2 nM[6]

Ba/F3 (EGFR vIII - WT kinase

domain)
Wild-Type

>100-fold less potent than

against mutants[3]

HN11 Wild-Type
>100-fold less potent than

against mutants[3]

Signaling Pathway Modulation
WZ4002 effectively inhibits the phosphorylation of EGFR and key downstream signaling

proteins, including AKT and ERK1/2, in non-small cell lung cancer (NSCLC) cell lines with

activating EGFR mutations.[3] This disruption of critical cell survival and proliferation pathways

is a primary contributor to its anti-tumor activity.
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Caption: WZ4002 covalently inhibits mutant EGFR, blocking downstream PI3K/AKT and

RAS/MAPK pathways.
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Mechanisms of Acquired Resistance
Despite the efficacy of WZ4002, acquired resistance can develop through several mechanisms:

On-target resistance: The most common mechanism is the emergence of a tertiary mutation,

C797S, at the covalent binding site, which prevents the irreversible binding of WZ4002.[9]

Off-target resistance (Bypass Pathways):

MET Amplification: Increased activity of the MET receptor tyrosine kinase can reactivate

downstream PI3K/AKT and MAPK signaling.[9]

IGF1R Pathway Activation: Upregulation of the Insulin-like Growth Factor 1 Receptor

(IGF1R) can sustain cell survival through the PI3K/AKT pathway.[9][10]
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Acquired Resistance Mechanisms to WZ4002
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Caption: Resistance to WZ4002 can occur via on-target (C797S) or bypass pathway (MET,

IGF1R) activation.

Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of in vitro findings.

Below are representative protocols for key experiments used to characterize WZ4002.

In Vitro EGFR Kinase Assay (IC50 Determination)
This biochemical assay quantifies the ability of WZ4002 to inhibit the enzymatic activity of

recombinant EGFR.
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Reagents: Recombinant human EGFR kinase domain (wild-type and mutants), kinase assay

buffer, ATP, appropriate peptide substrate, and a detection reagent (e.g., ADP-Glo™).

Procedure: a. Prepare serial dilutions of WZ4002 in the kinase assay buffer. b. In a 96-well

plate, pre-incubate the EGFR enzyme with the serially diluted WZ4002. c. Initiate the kinase

reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the plate at a

controlled temperature (e.g., 30°C) for a specified duration. e. Stop the reaction and

measure the amount of ADP produced, which is proportional to kinase activity, using a

luminescent detection reagent. f. Plot the luminescence signal against the inhibitor

concentration to calculate the IC50 value.[1]

Cell Viability (MTS) Assay
This cell-based assay measures the cytotoxic effect of WZ4002 on cancer cell lines.

Cell Seeding: Seed NSCLC cells with defined EGFR genotypes (e.g., H1975, PC-9) in 96-

well plates and allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of WZ4002 and

incubate for 48-72 hours.

MTS Reagent Addition: Add an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. Viable cells

metabolize the MTS into a formazan product.

Incubation and Measurement: After a 1-4 hour incubation, measure the absorbance of the

formazan product at approximately 490 nm using a microplate reader.

Data Analysis: Normalize the absorbance values to untreated control cells to calculate the

percentage of cell viability and determine the IC50.[1][3]

Western Blot for Signaling Pathway Analysis
This protocol assesses the effect of WZ4002 on the phosphorylation status of key signaling

proteins.

Cell Treatment: Treat sensitive and resistant cells with relevant concentrations of WZ4002 for

a specified time (e.g., 2-4 hours).
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Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer the proteins to a PVDF membrane.

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate

the membrane with primary antibodies specific for phosphorylated and total forms of EGFR,

AKT, and ERK. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence

(ECL) substrate.[9]

General In Vitro Workflow for WZ4002 Characterization
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Caption: A typical workflow for characterizing WZ4002's in vitro activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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